2-(6-Cyclopropylpyridin-3-yl)acetic acid
Description
2-(6-Cyclopropylpyridin-3-yl)acetic acid is a pyridine-substituted acetic acid derivative characterized by a cyclopropyl group attached to the 6-position of the pyridine ring. The molecular formula is inferred to be C10H11NO2, with a molecular weight of ~193.2 g/mol (calculated based on the addition of a cyclopropyl group to 2-(pyridin-3-yl)acetic acid, C7H7NO2, MW 137.14) .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6-cyclopropylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3,5H2,(H,12,13) |
InChI Key |
AGCKKVPADBCQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-Cyclopropylpyridin-3-yl)acetic acid generally involves the following key steps:
- Functionalization of the pyridine ring at the 6-position with a cyclopropyl group.
- Introduction of the acetic acid moiety at the 3-position of the pyridine ring.
- Purification and isolation of the final product.
The cyclopropyl substituent is typically introduced via cross-coupling or nucleophilic substitution reactions starting from halogenated pyridine derivatives. The acetic acid side chain can be introduced through alkylation or carboxylation reactions.
Synthesis from Halogenated Pyridine Precursors
A common approach involves starting with 2-halogenated or 3-halogenated pyridine derivatives bearing a cyclopropyl group at the 6-position. For example, 6-cyclopropyl-3-halopyridine can be used as a substrate.
- Nucleophilic substitution or cross-coupling reactions with appropriate reagents introduce the acetic acid side chain.
- Use of cesium carbonate as a base in dry polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under microwave heating at elevated temperatures (150–180 °C) has been reported to efficiently yield N-substituted pyridine derivatives, which can be further functionalized.
Esterification and Hydrolysis Route
One widely used method for preparing pyridine acetic acids involves esterification followed by hydrolysis:
- Starting from 6-cyclopropyl-3-pyridineacetic acid or its halogenated precursor, the acid is converted to the corresponding ester (e.g., ethyl or methyl ester) by refluxing with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
- The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.
Example reaction conditions and yields for related compounds:
While these data are for 6-chloropyridin-3-yl derivatives, similar conditions are applicable for the cyclopropyl-substituted analogs with appropriate optimization.
Direct Alkylation of Pyridine Derivatives
Another method involves alkylation of 6-cyclopropylpyridin-3-yl intermediates with haloacetic acid derivatives or equivalents:
- The reaction typically uses bases such as potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) to deprotonate the pyridine ring or side chain.
- Alkylation with haloacetic esters or halides introduces the acetic acid side chain.
- Subsequent hydrolysis or deprotection yields the target acid.
This method requires controlled conditions to avoid side reactions and achieve good regioselectivity.
One-Pot and Catalytic Methods
Recent advances include one-pot synthesis protocols that combine multiple steps without isolation of intermediates:
- Use of acetic acid as a solvent and catalyst can facilitate condensation and cyclization reactions.
- Catalysts such as silver triflate (AgOTf) and hydrobromic acid have been employed to promote selective transformations at mild temperatures.
- Continuous flow and automated reactor systems have been reported for industrial-scale synthesis to improve yield and reproducibility.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Halogenated pyridine + base | 6-cyclopropyl-3-halopyridine | Cs2CO3, DMF or acetonitrile, microwave heating | 150–180 °C, 1 h | 70–85 | Efficient N-substitution | Requires halogenated precursors |
| Esterification + hydrolysis | 6-cyclopropyl-3-pyridineacetic acid or analogs | Ethanol, H2SO4 (acid catalyst) | Reflux 4 h | 68–95 | High yield, straightforward | Multiple steps, purification needed |
| Direct alkylation | 6-cyclopropylpyridin-3-yl intermediates | KHMDS, haloacetic esters/halides | Room temp to reflux | 60–80 | Direct introduction of acetic acid | Sensitive to side reactions |
| One-pot catalytic synthesis | β-dicarbonyl compounds, pyridine derivatives | Acetic acid, AgOTf, HBr, hydrobromic acid | Mild reflux, 12 h | 70–85 | Simplifies process, good yields | Catalyst cost, scale-up challenges |
Research Findings and Notes
- The cyclopropyl group at the 6-position of the pyridine ring can be introduced via cross-coupling reactions starting from halogenated pyridines, often requiring microwave heating and polar aprotic solvents for efficient substitution.
- Esterification of pyridine acetic acids with ethanol and sulfuric acid is a robust method yielding esters in high purity and yield, which can be hydrolyzed to the free acid.
- Catalytic systems involving silver salts and hydrobromic acid have been used to facilitate selective transformations on pyridine derivatives, which may be adapted for the cyclopropyl-substituted analogs.
- Industrial synthesis benefits from continuous flow reactors and automated systems to maintain consistent quality and optimize yields.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclopropylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(6-Cyclopropylpyridin-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(6-Cyclopropylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Predicted data based on structural analogs.
Key Observations:
- Lipophilicity : The cyclopropyl group in 2-(6-Cyclopropylpyridin-3-yl)acetic acid likely increases logP compared to unsubstituted 2-(pyridin-3-yl)acetic acid, enhancing membrane permeability but reducing aqueous solubility .
- Crystallinity : Unlike the benzofuran analog, which forms stable dimers via O–H∙∙∙O bonds, the pyridine derivative may exhibit weaker intermolecular interactions due to the absence of aromatic fused rings .
Notes:
- Pyridine-containing compounds often require careful handling due to respiratory and dermal irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
